Cas no 1664366-95-3 (di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450)
![di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450 structure](https://ja.kuujia.com/scimg/cas/1664366-95-3x500.png)
di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450 化学的及び物理的性質
名前と識別子
-
- di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
- 1664366-95-3
- AKOS032946786
- 3,7-di-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
- CS-W001796
- AS-73217
- ditert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
- Di-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
- di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450
-
- インチ: 1S/C17H28N2O5/c1-16(2,3)23-14(21)18-7-11-9-19(10-12(8-18)13(11)20)15(22)24-17(4,5)6/h11-12H,7-10H2,1-6H3
- InChIKey: VCPBBNRLGBLHMF-UHFFFAOYSA-N
- ほほえんだ: C12C(=O)C(CN(C(OC(C)(C)C)=O)C1)CN(C(OC(C)(C)C)=O)C2
計算された属性
- せいみつぶんしりょう: 340.19982200g/mol
- どういたいしつりょう: 340.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-73217-0.5G |
3,7-di-tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | >95% | 0.5g |
£414.00 | 2023-09-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051525-250mg |
di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | 95% | 250mg |
¥2385 | 2023-04-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051525-1g |
di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | 95% | 1g |
¥5964 | 2023-04-10 | |
Chemenu | CM536242-1g |
di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051525-100mg |
di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | 95% | 100mg |
¥1310 | 2023-04-10 | |
Chemenu | CM536242-100mg |
di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | 95%+ | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM536242-250mg |
di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate |
1664366-95-3 | 95%+ | 250mg |
$*** | 2023-03-30 |
di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450に関する追加情報
Di-Tert-Butyl 9-Oxo-3,7-Diaza-Bicyclo[3.3.1]Nonane-3,7-Dicarboxylate (D28450)
The compound di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (commonly referred to as D28450) is a highly specialized organic compound with a complex bicyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug development. The bicyclo[3.3.1]nonane framework is a key structural element that contributes to its stability and bioactivity.
Recent studies have highlighted the importance of D28450 in the development of novel therapeutic agents. Its dicarboxylate groups and tert-butyl substituents play a crucial role in modulating its chemical reactivity and biological interactions. The presence of the 9-oxo group further enhances its functional versatility, making it a valuable intermediate in the synthesis of bioactive molecules.
One of the most notable advancements involving D28450 is its role in the creation of macrocyclic compounds with potential applications in peptide-based therapies. Researchers have successfully utilized this compound as a building block for constructing macrocycles that exhibit high affinity for specific protein targets. These findings underscore the importance of bicyclic frameworks in modern drug design.
The synthesis of di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate involves a multi-step process that combines advanced organic synthesis techniques with precise stereochemical control. The use of tert-butyl groups not only stabilizes the bicyclic structure but also facilitates subsequent modifications during the synthesis process.
In terms of biological activity, D28450 has shown promise in preliminary assays targeting various disease pathways. Its ability to interact with key enzymes involved in metabolic disorders has positioned it as a potential lead compound for further exploration in preclinical studies.
The structural complexity of di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate also makes it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques have been employed to investigate its conformational flexibility and binding affinity towards target biomolecules.
Furthermore, the incorporation of deuterium into the structure (D28450) has been explored for its potential benefits in improving pharmacokinetic properties such as stability and bioavailability. This modification represents a cutting-edge approach to enhancing the efficacy of drug candidates derived from this compound.
In conclusion, di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (D28450) stands as a testament to the innovative advancements in organic synthesis and drug discovery. Its unique structural features and promising biological profile make it a valuable asset in contemporary research efforts aimed at developing novel therapeutic agents.
1664366-95-3 (di-tert-butyl9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate-D28450) 関連製品
- 140860-51-1(2-Bromo-4-methoxybenzonitrile)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)
- 134575-47-6(tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate)
- 2728765-90-8(5-{(2S)-2-amino-2-phenylethylamino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 899745-80-3(4-oxo-N-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl-4H-chromene-2-carboxamide)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)




